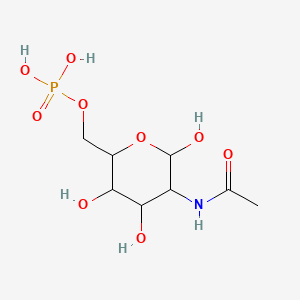
DISODIUM ACETYL GLUCOSAMINE PHOSPHATE
Overview
Description
DISODIUM ACETYL GLUCOSAMINE PHOSPHATE is a complex organic compound that features a phosphate group attached to a sugar derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of protecting groups such as silyl ethers to prevent unwanted reactions at the hydroxyl sites .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
DISODIUM ACETYL GLUCOSAMINE PHOSPHATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetamido group or to convert the phosphate group to a phosphite.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, DISODIUM ACETYL GLUCOSAMINE PHOSPHATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Glucose-6-phosphate: Similar in structure but lacks the acetamido group.
N-Acetylglucosamine-6-phosphate: Similar but with different positioning of functional groups.
Fructose-6-phosphate: Similar sugar backbone but different functional groups.
Uniqueness
The uniqueness of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE lies in its combination of a sugar backbone with both acetamido and phosphate groups. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H16NO9P |
|---|---|
Molecular Weight |
301.19 g/mol |
IUPAC Name |
(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16) |
InChI Key |
BRGMHAYQAZFZDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
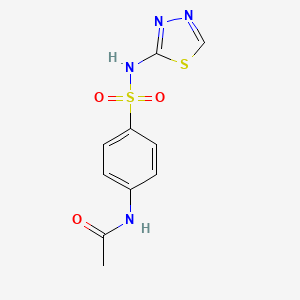
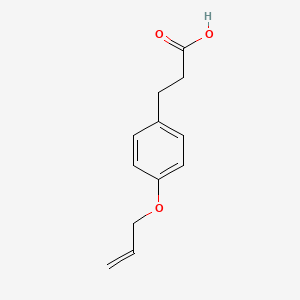
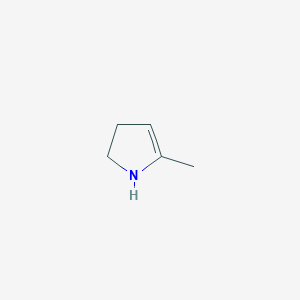
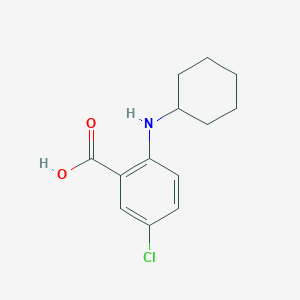
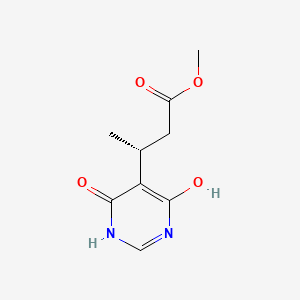

![6-Methyl-furo[2,3-B]pyridin-3-one](/img/structure/B8701790.png)
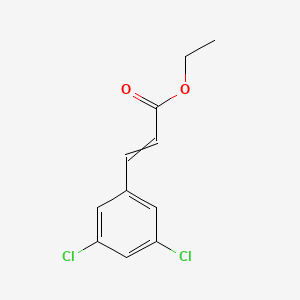
![4-chloro-5-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B8701800.png)

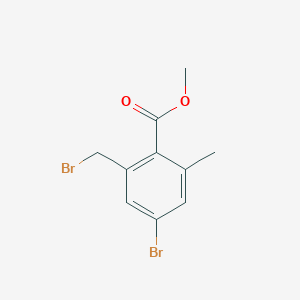
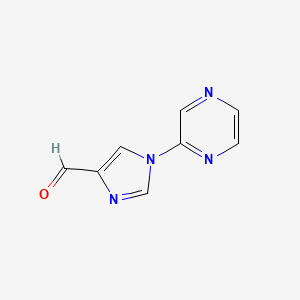

![Methyl 6-fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B8701861.png)
